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Cat. No.: B1667726 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: BAM15 is a small molecule mitochondrial protonophore that functions as an

energy uncoupler.[1] By increasing mitochondrial respiration, BAM15 stimulates energy

expenditure, making it a promising therapeutic candidate for obesity and related metabolic

diseases such as type 2 diabetes and nonalcoholic steatohepatitis (NASH).[2][3] In preclinical

studies involving C57BL/6J mice with diet-induced obesity (DIO), BAM15 has been shown to

reduce adiposity, reverse insulin resistance, and improve glycemic control without altering food

intake, lean body mass, or body temperature.[4][5] These application notes provide a summary

of the quantitative data and detailed experimental protocols for utilizing BAM15 in a DIO

C57BL/6J mouse model.

Mechanism of Action
BAM15 exerts its therapeutic effects by disrupting the mitochondrial electrochemical gradient. It

transports protons across the inner mitochondrial membrane, bypassing ATP synthase. This

uncoupling of oxidative phosphorylation from ATP synthesis forces the cell to increase

substrate oxidation to maintain the proton gradient, leading to a higher rate of caloric

expenditure. A key downstream mediator of BAM15's action is the activation of 5' AMP-

activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The

sustained activation of AMPK is crucial for the metabolic benefits observed with BAM15

treatment, including enhanced glucose uptake and fatty acid oxidation.
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Caption: Mechanism of BAM15 as a mitochondrial protonophore.
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Caption: BAM15 activates the AMPK signaling pathway.

In Vivo Efficacy Data: Summary Tables
The following tables summarize the quantitative outcomes of BAM15 treatment in DIO

C57BL/6J mice as reported in literature.

Table 1: Effects of BAM15 on Body Weight, Composition, and Food Intake
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Parameter
Control
Group (60%
HFD)

BAM15
Group
(0.1% w/w
in HFD)

Duration Finding Reference

Body Weight
Gained
Weight

Resistant to
weight gain

3 weeks

Statistically
significant
difference
in body
weight
observed
from day 9
onwards.

Fat Mass Increased
Significantly

reduced
6 weeks

BAM15

treatment

reverses diet-

induced

obesity by

decreasing

fat mass.

Lean Mass Maintained
No significant

change
6 weeks

BAM15 does

not affect

lean body

mass.

| Cumulative Food Intake | No significant difference | No significant difference | 3 weeks |

BAM15's effects on body weight are independent of changes in food intake. | |

Table 2: Effects of BAM15 on Glycemic Control and Hepatic Steatosis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Control
Group (60%
HFD)

BAM15
Group
(0.1% w/w
in HFD)

Duration Finding Reference

Glucose

Tolerance
Impaired

Completely
reversed
glucose
intolerance

3 weeks

BAM15
significantl
y improves
whole-body
glucose
homeostasi
s.

Insulin

Sensitivity

Insulin

Resistant

Improved

insulin

sensitivity in

multiple

tissues

6 weeks

Hyperinsuline

mic-

euglycemic

clamp studies

confirmed

enhanced

insulin

sensitivity.

Blood

Glucose
Elevated

Significantly

lower
2 weeks

BAM15

treatment

leads to lower

blood glucose

concentration

s compared

to control.

| Hepatic Triglycerides | Elevated | Significantly decreased | Not Specified | BAM15 reduces fat

accumulation in the liver. | |

Table 3: Pharmacokinetic and Dosing Parameters of BAM15
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Parameter Value Condition Reference

Administration Route Oral, ad libitum
Mixed in high-fat
diet

Dosage in Diet 0.1% (w/w) In 60% HFD

Approx. Daily

Consumption
~85 mg/kg/day Ad libitum feeding

Peak Serum

Concentration
~5 µM

After ad libitum

feeding

Serum Half-life ~3 hours In C57BL/6J mice

| Primary Tissue Distribution | Adipose tissue | Lesser extent in liver, heart, and kidneys | |

Experimental Protocols
The following protocols are based on methodologies described in studies using BAM15 in DIO

C57BL/6J mice.
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Caption: General experimental workflow for BAM15 studies in DIO mice.
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Protocol 3.1: Induction of Diet-Induced Obesity (DIO)
Animals: Use male C57BL/6J mice, typically starting at 8-10 weeks of age.

Housing: House mice under standard conditions (12-hour light/dark cycle, controlled

temperature and humidity) with free access to food and water.

Diet: To induce obesity, feed mice a high-fat diet (HFD), commonly one with 60% of calories

derived from fat.

Duration: Maintain mice on the HFD for a sufficient period (e.g., 6-12 weeks) to establish a

clear obese phenotype, characterized by significant weight gain and impaired glucose

tolerance compared to chow-fed controls.

Verification: Before starting treatment, confirm the obese phenotype by measuring body

weight, body composition, and performing a baseline glucose tolerance test.

Protocol 3.2: BAM15 Administration
Formulation: Prepare the BAM15-containing diet by admixing the compound into the HFD

powder to a final concentration of 0.1% (w/w). Ensure homogenous mixing. A control diet

consisting of the same HFD with vehicle should be prepared.

Randomization: Stratify mice based on body weight and/or fat mass and randomize them

into treatment groups (e.g., HFD Control vs. HFD + BAM15).

Administration: Provide the respective diets to the mice ad libitum for the duration of the

study (typically 3-6 weeks).

Monitoring: Measure food intake daily and body weight weekly throughout the treatment

period.

Protocol 3.3: Measurement of Metabolic Parameters
A. Glucose Tolerance Test (GTT)

Fasting: Fast the mice for 6 hours prior to the test, with free access to water.
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Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip using a

standard glucometer.

Glucose Injection: Administer a bolus of glucose solution (e.g., 2 g/kg of lean mass) via

intraperitoneal (IP) injection.

Blood Glucose Monitoring: Measure blood glucose at specified time points after the injection,

typically 15, 30, 60, 90, and 120 minutes.

Data Analysis: Calculate the area under the curve (AUC) for glucose excursion to quantify

glucose tolerance.

B. Body Composition Analysis

Method: Use a non-invasive method such as quantitative magnetic resonance (qMR) or

dual-energy X-ray absorptiometry (DEXA) to measure fat mass, lean mass, and fluid

content.

Procedure: Perform measurements on conscious, unanesthetized mice at baseline and at

the end of the treatment period to assess changes in body composition.

C. Assessment of Energy Expenditure

Method: Use an indirect calorimetry system (e.g., Comprehensive Lab Animal Monitoring

System - CLAMS) to measure oxygen consumption (VO2) and carbon dioxide production

(VCO2).

Acclimation: Acclimate mice to the metabolic cages for at least 24 hours before data

collection.

Data Collection: Collect data over a 24-48 hour period to assess energy expenditure,

respiratory exchange ratio (RER), and physical activity.

Analysis: Analyze the data to determine if BAM15 increases energy expenditure independent

of locomotor activity.
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Disclaimer: These protocols are intended as a guide and should be adapted and optimized

based on specific experimental goals and institutional guidelines (IACUC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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